3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline
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Overview
Description
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline is a complex organic compound that features a quinoline core fused with a 1,3-dithiol-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline typically involves the reaction of quinoline derivatives with 1,3-dithiol-2-ylidene intermediates. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the dithiol-2-ylidene moiety. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Catalysts: Lewis acids such as zinc chloride or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline exerts its effects involves interactions with various molecular targets. In medicinal applications, it may inhibit specific enzymes or disrupt cellular processes by binding to DNA or proteins. The pathways involved often include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dithiol-2-ylidene)malonitrile: Known for its use in organic electronics.
1,3-Dithiol-2-ylidene derivatives: Commonly used in nonlinear optical materials.
Uniqueness
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline stands out due to its unique combination of a quinoline core and a 1,3-dithiol-2-ylidene moiety, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high electron mobility and stability.
Properties
CAS No. |
649774-46-9 |
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Molecular Formula |
C15H9NS4 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
3-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]quinoline |
InChI |
InChI=1S/C15H9NS4/c1-2-4-12-10(3-1)7-11(8-16-12)13-9-19-15(20-13)14-17-5-6-18-14/h1-9H |
InChI Key |
IUMADFQRAQSZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=C4SC=CS4)S3 |
Origin of Product |
United States |
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